
3,4-dimethyl-N-(8-quinolinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-(8-quinolinyl)benzamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Isoindolone Synthesis
A study by Zhang (2013) outlines a method for creating isoindolones from 2,6-dimethyl -N-(8-quinolinyl)benzamides, demonstrating a novel approach for constructing these compounds which are important in medicinal chemistry research (Zhang, 2013).
Chemical Synthesis
Yavari et al. (2007) report on the synthesis of dimethyl 1,2-dihydroisoquinolines through a reaction involving isoquinoline and dimethyl acetylenedicarboxylate in the presence of amides, including benzamide derivatives (Yavari, Ghazanfarpour-Darjani, Sabbaghan & Hossaini, 2007).
Cannabimimetic Compounds
Uchiyama et al. (2013) identified new types of cannabimimetic quinolinyl carboxylates and carboxamide derivatives in illegal products, highlighting the diverse applications and implications of these compounds (Uchiyama, Matsuda, Kawamura, Kikura-Hanajiri & Goda, 2013).
Nickel Complex Synthesis
Wang, Shen, and Sun (2009) synthesized N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives for nickel complex formation, contributing to advances in catalyst research (Wang, Shen & Sun, 2009).
Antibacterial Activity
A study by Largani et al. (2017) on the synthesis and antibacterial activity of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides indicates the potential of these compounds in combating bacterial infections (Largani, Imanzadeh, Zahri, Noroozi Pesyan & Şahin, 2017).
Anti-Influenza Agents
Zhang et al. (2022) designed and synthesized 4-[(quinolin-4-yl)amino]benzamide derivatives with significant anti-influenza virus activities, demonstrating the potential of these compounds in antiviral therapies (Zhang, Tang, Meng, Xu, Zhang, Wang, Huang, Shaw & Hu, 2022).
Eigenschaften
Produktname |
3,4-dimethyl-N-(8-quinolinyl)benzamide |
|---|---|
Molekularformel |
C18H16N2O |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
3,4-dimethyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C18H16N2O/c1-12-8-9-15(11-13(12)2)18(21)20-16-7-3-5-14-6-4-10-19-17(14)16/h3-11H,1-2H3,(H,20,21) |
InChI-Schlüssel |
ISAYRDBWTLRBCC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)C |
Löslichkeit |
0.3 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



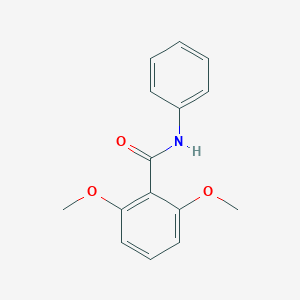
![Phenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B312449.png)


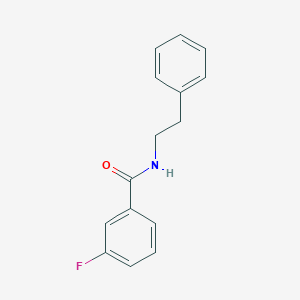
![Phenyl 2-[(4-tert-butylbenzoyl)oxy]benzoate](/img/structure/B312456.png)

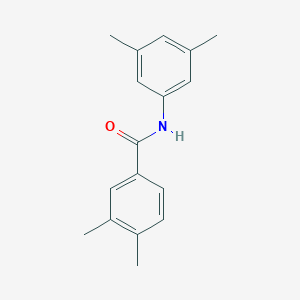
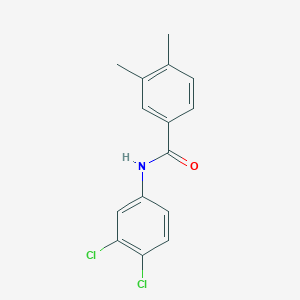
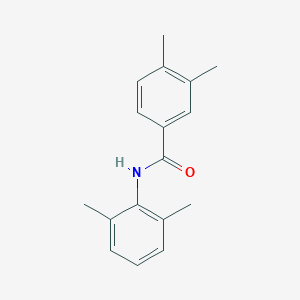
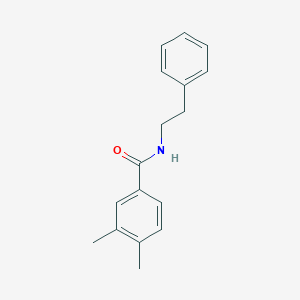
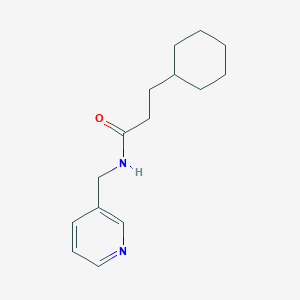
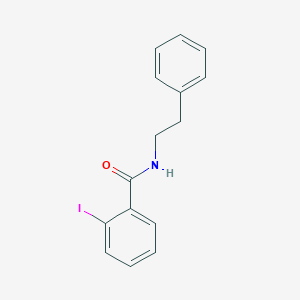
![Methyl2-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B312474.png)